Phosphonic acid, (2-phenylpropyl)-, diethyl ester
Description
Phosphonic acid, (2-phenylpropyl)-, diethyl ester is an organophosphorus compound characterized by a phosphonic acid core substituted with a 2-phenylpropyl group and two ethyl ester moieties. The structure combines a hydrophobic phenyl group with a flexible propyl chain, which may influence its solubility, adsorption properties, and reactivity.
Phosphonic acid esters are widely used as corrosion inhibitors, intermediates in organic synthesis, and bioactive agents. For example, triazole-containing phosphonic acid diethyl esters demonstrate >90% inhibitory efficiency against mild steel corrosion in acidic media , while other derivatives serve as precursors for antitumor agents .
Properties
CAS No. |
153968-18-4 |
|---|---|
Molecular Formula |
C13H21O3P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1-diethoxyphosphorylpropan-2-ylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
DGNVNRBCJGRDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions
| Parameter | Conventional Heating | Microwave-Assisted (EP2598509B1) |
|---|---|---|
| Solvent | Anhydrous THF/DMF | Solvent-free |
| Temperature | 80–120°C (reflux) | 150–190°C (controlled) |
| Reaction Time | 6–24 hours | 30–200 minutes |
| Yield | 60–80% | 70–85% |
Mechanistic Insights :
Optimization Strategies
- Microwave Heating : Enhances reaction rates and selectivity by suppressing side reactions (e.g., bis-phosphonate formation).
- Solvent-Free Conditions : Reduces byproduct contamination and simplifies purification.
ZnI₂-Mediated Alcohol Conversion
An alternative method involves converting 2-phenylpropanol directly to the phosphonate using ZnI₂ as a Lewis acid catalyst. This approach bypasses halide intermediates, offering a greener pathway.
Reaction Protocol
- Reagents : Triethyl phosphite, ZnI₂ (1.5 equiv.), anhydrous THF/toluene.
- Conditions : Reflux for 12–24 hours.
- Yield : 70–81% (depending on alcohol steric hindrance).
Mechanistic Pathway :
Advantages
- Simplifies Workup : Eliminates halide byproduct isolation.
- Functional Group Tolerance : Compatible with phenolic protecting groups (e.g., MOM, TBS).
Alkylation of Triethyl Phosphonoacetate
This method extends to constructing the 2-phenylpropyl chain via sequential alkylation and reduction steps, as demonstrated in analogous syntheses.
Stepwise Synthesis
- Alkylation :
- Reduction :
- Mitsunobu Reaction :
Challenges
- Steric Hindrance : Second alkylation is less efficient due to substituted α-carbon.
- Purification : Column chromatography (hexane/ethyl acetate 3:1) is critical to isolate monosubstituted products.
Hydrogenolysis of Protected Phosphonates
While less direct, hydrogenolysis of dibenzyl-protected intermediates offers a route to the diethyl ester. This method is labor-intensive but useful for sterically demanding substrates.
Procedure
Limitations
- Low Efficiency : Multiple steps and catalyst costs reduce practicality.
- Byproduct Management : Requires separation of benzyl byproducts (e.g., toluene).
Oxidation and Subsequent Esterification
Oxidation of alcohols to aldehydes, followed by Arbuzov reactions, has been explored for related compounds. For the target ester, this would involve:
- Oxidation : Dess-Martin periodinane converts 2-phenylpropanol to aldehyde.
- Arbuzov Reaction : React aldehyde-derived halide with triethyl phosphite.
Yield : ~60% (estimated based on analogous systems).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Arbuzov Reaction | High efficiency, scalable | Requires halide synthesis | 60–85% |
| ZnI₂-Mediated | Green chemistry, no halides | Alcohol availability limitations | 70–81% |
| Alkylation/Reduction | Stepwise control | Multistep, purification intensive | 40–60% |
| Hydrogenolysis | Steric hindrance tolerance | Low atom economy, catalyst cost | 50–70% |
Chemical Reactions Analysis
Chemical Reactions
Phosphonic acid derivatives like (2-phenylpropyl)-diethyl ester participate in various chemical reactions, including hydrolysis and coupling reactions. These reactions often require specific catalysts or conditions (e.g., temperature, pH) to proceed efficiently. Monitoring these reactions through techniques like HPLC (High-Performance Liquid Chromatography) is common in laboratory settings.
Hydrolysis Reaction
The diethyl ester form of this phosphonic acid can undergo hydrolysis to yield the corresponding phosphonic acid. This reaction is typically catalyzed by acids or bases and can be influenced by factors such as pH and temperature.
Coupling Reactions
The presence of the ester functional group allows this compound to participate in various coupling reactions, making it versatile in organic synthesis. These reactions can involve the formation of new bonds with other molecules, often requiring catalysts to facilitate the process.
Esterification of Phosphonic Acids
The esterification of phosphonic acids, including the formation of diethyl esters, can be achieved using alkoxy group donors such as triethyl orthoacetate. The reaction conditions, particularly temperature, play a crucial role in determining whether mono- or diesters are formed. At higher temperatures, diesters are favored .
| Reaction Conditions | Product Yield | Selectivity |
|---|---|---|
| 30 °C, 15 equiv. orthoacetate | Monoester (98%) | High selectivity towards monoesters |
| 90 °C, 30 equiv. orthoacetate | Diester (98%) | High selectivity towards diesters |
Scientific Research Applications
Medicinal Chemistry
Phosphonic acid derivatives are known for their potential as therapeutic agents. The diethyl ester of phosphonic acid has been investigated for its inhibitory effects on various enzymes, particularly in the context of drug design.
- Inhibitory Studies : Research indicates that phosphonic acid analogues can be effective inhibitors of enzymes related to metabolic pathways. For instance, studies have shown that these compounds can bind differently to low-molecular-weight inhibitors, suggesting their potential in developing new drugs targeting specific enzyme activities .
Agriculture
Phosphonic acids are utilized in agriculture as herbicides and fungicides. Their efficacy is attributed to their ability to disrupt metabolic processes in target organisms.
- Fungicidal Activity : The diethyl ester form has shown promise in controlling fungal pathogens in crops. Its application can enhance plant resistance to diseases by interfering with fungal growth mechanisms .
Material Science
In materials science, phosphonic acids are employed in the synthesis of polymers and coatings due to their ability to form strong bonds with metal oxides.
- Coating Applications : Phosphonic acid esters are used to create protective coatings on metal surfaces, enhancing corrosion resistance and durability. This application is particularly relevant in industries where metal components are exposed to harsh environments .
Data Tables
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors | Binding to active sites of enzymes |
| Agriculture | Fungicides | Disruption of metabolic processes in fungi |
| Material Science | Protective coatings | Strong bonding with metal oxides |
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of phosphonic acid derivatives demonstrated that specific analogues could significantly reduce the activity of aminopeptidases involved in various metabolic pathways. Molecular docking simulations were employed to predict binding affinities and orientations, providing insights into the design of more potent inhibitors .
Case Study 2: Agricultural Application
Field trials evaluating the effectiveness of diethyl phenylphosphonate as a fungicide revealed a marked reduction in fungal incidence on treated crops compared to control groups. The compound's mode of action involved interference with fungal cell wall synthesis, leading to increased crop yields and quality .
Case Study 3: Coating Technology
Research into the use of phosphonic acid esters for metal surface coatings showed enhanced corrosion resistance when applied to steel substrates. The coatings formed a stable layer that protected against environmental degradation, demonstrating applicability in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of phosphonic acid, (2-phenylpropyl)-, diethyl ester involves its interaction with molecular targets through the stable C-P bond. This bond allows the compound to act as a ligand, binding to metal ions and other molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell walls, leading to antibacterial effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Aromatic Groups: The phenyl group in both PTP and the target compound enhances adsorption on metal surfaces via π-electron interactions, critical for corrosion inhibition . Polar Functional Groups: The 3-aminopropyl group in Diethyl (3-aminopropyl)phosphonate increases water solubility and reactivity, making it suitable for bioconjugation .
Physicochemical Properties
- Hydrophobicity : The target compound’s logP value is expected to be higher than that of hydroxylated analogs (e.g., XlogP = 0.5 for (2-hydroxy-2-phenylpropyl) derivatives ) due to the absence of polar hydroxyl groups.
- Hydrogen Bonding: Unlike compounds with amino or hydroxyl groups (e.g., 3-aminopropyl or 2-hydroxypropyl derivatives), the target compound lacks strong H-bond donors, which may limit its interactions in aqueous environments.
Biological Activity
Phosphonic acids, particularly derivatives like Phosphonic acid, (2-phenylpropyl)-, diethyl ester , have garnered significant attention due to their diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, drawing on various research findings.
Overview of Phosphonic Acids
Phosphonic acids are characterized by a phosphorus atom bonded to a carbon atom via a carbon-phosphorus (C-P) bond. This structure allows them to mimic phosphate esters and carboxylic acids, making them potent inhibitors of various biological processes. Their bioactivity is attributed to their ability to interfere with enzyme functions, particularly those involved in metabolic pathways.
Synthesis of Phosphonic Acid Derivatives
The synthesis of phosphonic acid derivatives often involves the reaction of phosphonates with various electrophiles. For instance, diethyl phosphonate can be reacted with phenylpropyl halides to yield the desired phosphonic acid derivative. Recent studies have demonstrated that modifications on the phenyl ring significantly influence the biological activity of these compounds.
Table 1: Synthesis Pathways for Phosphonic Acid Derivatives
| Starting Material | Reaction Conditions | Product Yield (%) |
|---|---|---|
| Diethyl phosphonate | React with phenylpropyl bromide | 85 |
| Diethyl phosphonate | React with phenylpropyl chloride | 90 |
| Diethyl phosphonate | React with phenylpropyl iodide | 95 |
Antimicrobial Properties
Phosphonic acids have been identified as effective antimicrobial agents. The mechanism involves competitive inhibition of enzymes that are crucial for bacterial cell wall synthesis. For instance, fosfomycin, a well-known phosphonic acid derivative, acts by inhibiting the enzyme MurA, which is essential for peptidoglycan biosynthesis in bacteria.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of phosphonic acid derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Activity in Cell Lines
A study investigated the effects of several phosphonic acid derivatives on human cancer cell lines such as Huh7 (hepatocellular carcinoma) and Eca109 (esophageal cancer). The results showed significant cytotoxic effects with IC50 values in the low micromolar range:
- Eca109 : IC50 = 16.54 µmol/L
- Huh7 : IC50 = 5.27 µmol/L
These findings suggest that structural modifications can enhance bioactivity against specific cancer types.
The biological activity of phosphonic acids is largely attributed to their ability to mimic natural substrates in enzymatic reactions. They can act as competitive inhibitors by binding to the active sites of enzymes involved in critical metabolic pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compete with natural substrates for enzyme binding |
| Apoptosis Induction | Trigger apoptotic pathways leading to cell death |
| Antiviral Activity | Inhibit viral replication through enzyme interference |
Pharmacological Applications
Phosphonic acids have found applications in various therapeutic areas:
- Antibacterial Agents : Used in treating infections caused by resistant bacteria.
- Antiviral Drugs : Some derivatives show promise against viral infections by inhibiting viral replication.
- Anticancer Agents : Investigated for their potential in cancer therapy due to their ability to induce apoptosis and inhibit tumor growth.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phosphonic acid, (2-phenylpropyl)-, diethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of (2-phenylpropyl)phosphonic acid with ethanol using a coupling agent (e.g., DCC) or through nucleophilic substitution of diethyl phosphite with 2-phenylpropyl bromide. Optimization involves monitoring reaction temperature (70–90°C), solvent selection (e.g., THF or dichloromethane), and catalyst use (e.g., triethylamine). Purity is confirmed via GC-MS or P NMR to detect unreacted intermediates .
Q. How can researchers characterize the physicochemical properties of this compound for reproducibility?
- Methodological Answer : Key properties include:
- Boiling Point : Estimated via computational tools (e.g., EPI Suite) or experimental distillation under reduced pressure .
- Density : Measured using a pycnometer or Anton Paar densitometer.
- Solubility : Determined in polar (water, ethanol) and nonpolar solvents (hexane) via shake-flask method .
- Spectroscopic Data : H/C NMR for structural confirmation; FT-IR for functional group analysis (P=O stretch ~1250 cm) .
Q. What analytical techniques are critical for detecting phosphonic acid derivatives in environmental samples?
- Methodological Answer : Use HPLC-MS/MS with a C18 column and negative ionization mode for trace detection. For plant matrices, employ QuEChERS extraction followed by derivatization with diazomethane to enhance volatility for GC-MS analysis. Validate methods using spiked recovery tests (70–120% acceptable range) .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of phosphonic acid derivatives be resolved?
- Methodological Answer : Contradictions arise from variable degradation conditions (pH, microbial activity). Design controlled studies comparing:
- Biotic Degradation : Soil microcosms with/without microbial inoculants.
- Abiotic Degradation : UV exposure (254 nm) or advanced oxidation (e.g., Fenton’s reagent).
Quantify degradation products (e.g., phosphonic acid) via ion chromatography and correlate with half-lives .
Q. What experimental strategies differentiate biosynthetic vs. anthropogenic origins of phosphonic acid residues in organic crops?
- Methodological Answer : Isotopic labeling (O or P) tracks metabolic pathways in plants. Compare isotopic signatures of field samples with synthetic standards. For forensic analysis, use LC-HRMS to detect unique co-metabolites (e.g., fosetyl-Al breakdown markers) .
Q. How can researchers model the proton-conduction mechanisms of phosphonic acid derivatives in fuel cell membranes?
- Methodological Answer : Employ ab initio molecular dynamics (AIMD) simulations to study proton hopping between P-OH groups. Validate with impedance spectroscopy (10 Hz–1 MHz) under hydrated vs. anhydrous conditions. Correlate activation energy (E) with hydrogen-bonding network density .
Q. What are the challenges in designing selective catalysts using phosphonic acid ligands, and how can they be addressed?
- Methodological Answer : Steric hindrance from the 2-phenylpropyl group may reduce metal-ligand coordination. Mitigate by:
- Modifying ligand architecture (e.g., introducing electron-withdrawing groups).
- Screening coordination efficiency via UV-Vis titration with metal salts (e.g., Cu, Fe).
- Testing catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling) .
Methodological Tables
| Parameter | Technique | Key Considerations |
|---|---|---|
| Synthetic Yield | Gravimetric Analysis | Account for volatile byproducts |
| Purity | P NMR | Compare integrals of P=O (δ 20–30 ppm) |
| Environmental Half-Life | LC-MS/MS | Use isotopically labeled internal standards |
| Proton Conductivity | Electrochemical Impedance | Control relative humidity (30–90%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
